Cas no 1248793-32-9 (2-1-(3-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

2-1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol is a fluorinated triazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a 1,2,3-triazole ring linked to a 3-fluorophenyl group and a hydroxyl-bearing ethyl side chain, offering versatility in synthetic modifications. The fluorine substituent enhances metabolic stability and binding affinity in bioactive molecules, while the triazole moiety provides a robust scaffold for click chemistry applications. This compound may serve as a key intermediate in the development of enzyme inhibitors, receptor modulators, or antimicrobial agents. Its well-defined structure and functional groups allow for precise derivatization, making it valuable for structure-activity relationship studies in drug discovery.
2-1-(3-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol structure
1248793-32-9 structure
Product name:2-1-(3-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol
CAS No:1248793-32-9
MF:C10H10FN3O
Molecular Weight:207.204305171967
CID:6161199
PubChem ID:62400521

2-1-(3-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-1-(3-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol
    • 2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
    • 1248793-32-9
    • AKOS011688155
    • 2-[1-(3-fluorophenyl)triazol-4-yl]ethanol
    • F6511-9330
    • インチ: 1S/C10H10FN3O/c11-8-2-1-3-10(6-8)14-7-9(4-5-15)12-13-14/h1-3,6-7,15H,4-5H2
    • InChIKey: CPVWDIXHISNQMX-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)N1C=C(CCO)N=N1

計算された属性

  • 精确分子量: 207.08079011g/mol
  • 同位素质量: 207.08079011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 205
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 50.9Ų

2-1-(3-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6511-9330-2mg
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
1248793-32-9
2mg
$59.0 2023-09-08
Life Chemicals
F6511-9330-40mg
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
1248793-32-9
40mg
$140.0 2023-09-08
Life Chemicals
F6511-9330-25mg
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
1248793-32-9
25mg
$109.0 2023-09-08
Life Chemicals
F6511-9330-100mg
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
1248793-32-9
100mg
$248.0 2023-09-08
Life Chemicals
F6511-9330-5μmol
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
1248793-32-9
5μmol
$63.0 2023-09-08
Life Chemicals
F6511-9330-4mg
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
1248793-32-9
4mg
$66.0 2023-09-08
Life Chemicals
F6511-9330-10μmol
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
1248793-32-9
10μmol
$69.0 2023-09-08
Life Chemicals
F6511-9330-5mg
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
1248793-32-9
5mg
$69.0 2023-09-08
Life Chemicals
F6511-9330-1mg
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
1248793-32-9
1mg
$54.0 2023-09-08
Life Chemicals
F6511-9330-20μmol
2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
1248793-32-9
20μmol
$79.0 2023-09-08

2-1-(3-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol 関連文献

2-1-(3-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-olに関する追加情報

Comprehensive Overview of 2-(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol (CAS No. 1248793-32-9)

In the realm of organic chemistry and pharmaceutical research, 2-(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol (CAS No. 1248793-32-9) has emerged as a compound of significant interest. This molecule, characterized by its unique triazole core and fluorophenyl substituent, is widely studied for its potential applications in drug discovery and material science. The presence of both a 1,2,3-triazole ring and a hydroxyl group makes it a versatile intermediate for synthesizing more complex structures.

The compound's CAS number 1248793-32-9 is frequently searched in academic and industrial databases, reflecting its relevance in modern research. Researchers are particularly intrigued by its role in click chemistry, a field that has gained traction due to its efficiency in constructing molecular architectures. The 3-fluorophenyl moiety further enhances its utility, as fluorinated compounds often exhibit improved bioavailability and metabolic stability—a hot topic in medicinal chemistry.

One of the most searched questions about 2-(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol revolves around its synthetic pathways. The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. This method is favored for its high yield, mild reaction conditions, and compatibility with diverse functional groups. The incorporation of the fluorine atom at the meta position of the phenyl ring is a strategic choice, often linked to enhanced electronic effects and binding affinity in target molecules.

Another trending topic is the compound's potential in cancer research. While not a drug itself, 2-(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol serves as a scaffold for developing kinase inhibitors, a class of therapeutics under intense investigation for oncology applications. Its structural features align with the pharmacophore requirements of many kinase targets, making it a valuable tool for structure-activity relationship (SAR) studies.

From a material science perspective, this compound's triazole ring contributes to its stability and ability to form hydrogen bonds, which are critical for designing supramolecular assemblies. Such assemblies are pivotal in developing sensors and catalysts, areas that have seen exponential growth due to advancements in nanotechnology. The hydroxyl group also allows for further derivatization, enabling the creation of polymers or coatings with tailored properties.

Environmental and green chemistry enthusiasts often inquire about the compound's sustainability profile. While 2-(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol is not inherently hazardous, its synthesis can be optimized to reduce waste and energy consumption. Researchers are exploring solvent-free or aqueous-phase reactions to align with the principles of green synthesis, a trend driven by global sustainability goals.

In summary, 2-(1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol (CAS No. 1248793-32-9) is a multifaceted compound with broad applications in drug discovery, material science, and catalysis. Its structural elegance and functional versatility make it a staple in modern laboratories, while ongoing research continues to uncover new possibilities for this remarkable molecule.

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